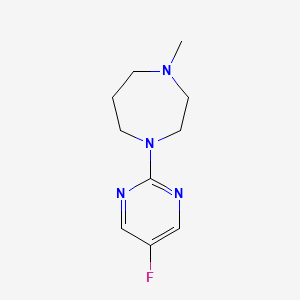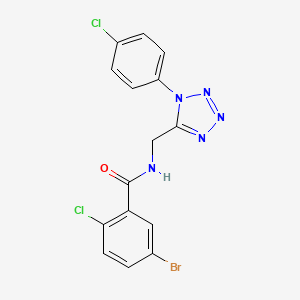
5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs due to its bioactivity . The molecule also contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are often used in drug design as bioisosteres for carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the tetrazole ring, and the halogen atoms. The presence of these functional groups would likely result in a complex three-dimensional structure with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. The benzamide core could undergo reactions typical of amides, such as hydrolysis. The halogen atoms could potentially be replaced in nucleophilic substitution reactions . The tetrazole ring is generally stable but could participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the halogen atoms would likely result in relatively high melting and boiling points compared to nonpolar organic compounds of similar size .Wissenschaftliche Forschungsanwendungen
- The compound's structure is similar to those characterized by complex synthesis and structural analysis processes. For instance, 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide shares structural similarities with compounds in studies where intricate synthesis methods were employed, involving multistep reactions, reduction, and bromization processes (Cheng De-ju, 2014), (H. Bi, 2014).
Crystallographic Studies :
- Detailed crystallographic studies are a significant part of research involving compounds like this compound. These studies often involve determining the cell dimensions, crystalline structure, and refinement of the structure through X-ray crystallography as seen in similar compounds (B. J. Al-Hourani et al., 2015).
Docking Studies :
- Docking studies are crucial for understanding how molecules like this compound interact with biological targets. They provide insights into the orientation and interaction of the molecule inside the active site of enzymes or receptors, as evidenced by docking studies of similar tetrazole derivatives for understanding their role as COX-2 inhibitors (B. J. Al-Hourani et al., 2015).
Analgesic Activity :
- Some structurally related compounds demonstrate significant analgesic activity, which is determined through biological assays. For example, chloro and bromo substituted indanyl tetrazoles were synthesized and exhibited notable analgesic effects in experimental models (S. C. Bachar & S. Lahiri, 2004).
Safety and Hazards
As with any chemical compound, handling “5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2N5O/c16-9-1-6-13(18)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQIGJADBIJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)
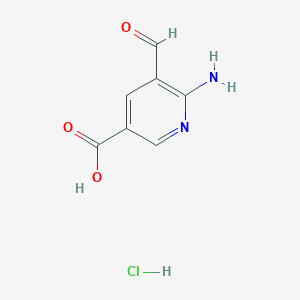
![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)
![cis-tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2558322.png)
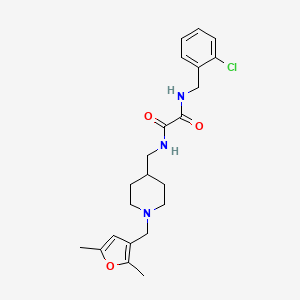
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)
![9-Azatricyclo[8.2.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B2558327.png)
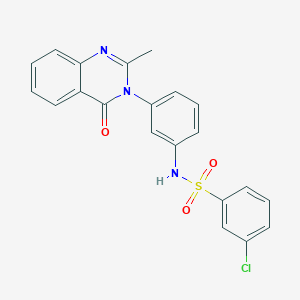

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)
